molecular formula C20H19N5O2S B2520702 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide CAS No. 942000-17-1

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Cat. No.: B2520702
CAS No.: 942000-17-1
M. Wt: 393.47
InChI Key: NQQYUZSNHKFANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. Monoamine oxidases are involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, while cholinesterases are responsible for the hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . This means that the compound binds to the active site of the enzyme and competes with the substrate for the same site, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting monoamine oxidase and cholinesterase enzymes, this compound affects the biochemical pathways involving these enzymes. The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, which can have various downstream effects depending on the specific neurotransmitter involved. Similarly, the inhibition of ChE results in increased levels of acetylcholine, affecting cholinergic neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on MAO and ChE. By inhibiting these enzymes, the compound can alter neurotransmitter levels, potentially leading to changes in neuronal signaling and function .

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-14-7-9-18(11-15(14)2)25-20(22-23-24-25)13-21-28(26,27)19-10-8-16-5-3-4-6-17(16)12-19/h3-12,21H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQYUZSNHKFANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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